molecular formula C5H6F2N2O B6209282 4-(2,2-difluoroethoxy)-1H-pyrazole CAS No. 2752129-81-8

4-(2,2-difluoroethoxy)-1H-pyrazole

Cat. No.: B6209282
CAS No.: 2752129-81-8
M. Wt: 148.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoroethoxy)-1H-pyrazole (Molecular Formula: C5H6F2N2O, MW: 148.05 g/mol) is a pyrazole-based chemical building block of high interest in medicinal and agrochemical research. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of pharmacological agents, including anti-inflammatory, anticancer, and antimicrobial compounds . The 2,2-difluoroethoxy substituent is a valuable moiety that can influence the compound's electronic properties, metabolic stability, and its ability to engage in specific binding interactions with biological targets. This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Researchers can utilize this chemical for the development of novel active compounds, particularly in the synthesis of potential tubulin polymerization inhibitors and other small molecules that target key pathways in cancer cells . Its structure makes it a candidate for further functionalization on the pyrazole nitrogen or at the carbon positions, enabling the exploration of diverse structure-activity relationships. This compound is provided for research purposes as a key intermediate in organic synthesis and drug discovery projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2752129-81-8

Molecular Formula

C5H6F2N2O

Molecular Weight

148.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 2,2 Difluoroethoxy 1h Pyrazole and Analogues

Strategies for 1H-Pyrazole Ring Formation

Cyclocondensation Reactions and Variants

Cyclocondensation reactions are a cornerstone of pyrazole (B372694) synthesis, traditionally involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the synthesis of 4-substituted pyrazoles, a key precursor is often a β-ketoester or a related species.

One common strategy that can lead to a precursor for 4-alkoxypyrazoles involves the use of diethyl 2-(ethoxymethylene)malonate. Its reaction with hydrazine hydrochloride in refluxing ethanol can yield ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. This intermediate, however, would require subsequent hydrolysis and decarboxylation to afford the desired 4-hydroxypyrazole, which can then be etherified.

A more direct approach to a 4-hydroxypyrazole intermediate can be achieved through the cyclocondensation of a β-ketoacetal with hydrazine. These reactions typically proceed by initial formation of a hydrazone, followed by intramolecular cyclization and elimination of alcohol to form the pyrazole ring. The resulting 4-alkoxypyrazole can then potentially be dealkylated to yield the 4-hydroxypyrazole.

Reactant 1Reactant 2ConditionsProduct
Diethyl 2-(ethoxymethylene)malonateHydrazine hydrochlorideEthanol, refluxEthyl 3-hydroxy-1H-pyrazole-4-carboxylate
β-KetoacetalHydrazineVaries4-Alkoxypyrazole

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted pyrazoles in a single step, avoiding the isolation of intermediates. While specific MCRs leading directly to 4-(2,2-difluoroethoxy)-1H-pyrazole are not extensively documented, the general principles can be applied.

A hypothetical three-component reaction could involve a source of the C2-C3-C4 fragment of the pyrazole, a hydrazine, and a reagent that introduces the 4-substituent. For instance, a reaction between an appropriate β-dicarbonyl compound, hydrazine, and a suitable difluoroethoxylating agent in a one-pot fashion could be envisioned, although controlling regioselectivity would be a significant challenge.

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings, including pyrazoles. These methods often involve the cyclization of appropriately functionalized acyclic precursors. While not the most common route to simple pyrazoles, these methods can be valuable for accessing complex or uniquely substituted derivatives.

For example, a palladium- or copper-catalyzed intramolecular cyclization of a hydrazone derived from an alkynyl ketone could be a potential route. However, the synthesis of the required starting materials for the specific target of this compound via this method would likely be complex.

Introduction of the 2,2-Difluoroethoxy Moiety

Once the 4-hydroxypyrazole scaffold is in hand, the introduction of the 2,2-difluoroethoxy group is typically achieved through O-alkylation or etherification reactions. The regioselectivity of this step is crucial, as pyrazoles can exist in different tautomeric forms, potentially leading to N-alkylation as a side reaction.

O-Alkylation and Etherification Reactions

The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. wikipedia.org In the context of synthesizing this compound, this would involve the O-alkylation of a 4-hydroxypyrazole intermediate.

The reaction would proceed by treating 4-hydroxypyrazole with a suitable base, such as sodium hydride or potassium carbonate, to generate the pyrazolate anion. This anion would then react with a 2,2-difluoroethylating agent bearing a good leaving group, such as 2,2-difluoroethyl tosylate, triflate, or a halide like 2-bromo-1,1-difluoroethane. The choice of solvent is critical, with polar aprotic solvents like DMF or acetonitrile generally favoring the desired SN2 reaction.

Another powerful method for etherification is the Mitsunobu reaction. ic.ac.uk This reaction allows for the conversion of an alcohol to an ether under mild conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). ic.ac.uk The reaction proceeds with inversion of configuration if the alcohol is chiral. For the synthesis of this compound, this would involve reacting 4-hydroxypyrazole with 2,2-difluoroethanol under Mitsunobu conditions. This method can be particularly advantageous when dealing with sensitive substrates. ic.ac.uk

ReactionReagentsKey Features
Williamson Ether Synthesis4-Hydroxypyrazole, Base (e.g., NaH, K2CO3), 2,2-Difluoroethyl-LG (LG = OTs, OTf, Br)Strong base required, potential for N-alkylation side products.
Mitsunobu Reaction4-Hydroxypyrazole, 2,2-Difluoroethanol, PPh3, DEADMild conditions, good for sensitive substrates. ic.ac.uk

Regioselective Introduction of the Difluoroethoxy Group

A key challenge in the alkylation of pyrazoles is controlling the regioselectivity between N- and O-alkylation. Pyrazolones, which are tautomers of hydroxypyrazoles, can undergo alkylation at either the nitrogen or the oxygen atom. ic.ac.uk The outcome of the reaction is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent.

Generally, hard alkylating agents and polar protic solvents tend to favor O-alkylation, while soft alkylating agents and polar aprotic solvents often lead to a higher proportion of N-alkylation. The Mitsunobu reaction is often cited for its high propensity for O-alkylation of pyrazolone systems under neutral conditions. ic.ac.uk Careful optimization of the reaction conditions is therefore essential to achieve the desired regioselective synthesis of this compound.

Functionalization and Derivatization of the Pyrazole Core

With the C4 position occupied by the difluoroethoxy group, functionalization of the this compound core primarily targets the C3, C5, and N1 positions. These transformations are crucial for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.

Halogenated pyrazoles are versatile intermediates, particularly for subsequent cross-coupling reactions. The halogenation of the pyrazole ring is a well-established process, with regioselectivity being a key consideration.

Halogenation: For pyrazole rings substituted at the C4 position, electrophilic halogenation typically occurs at the C3 and/or C5 positions. Common reagents for this purpose include N-halosuccinimides such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), which offer mild reaction conditions. researchgate.netacs.org The reaction of pyrazoles with these reagents can provide 4-halopyrazoles in excellent yields when the C4 position is unsubstituted. researchgate.net For a 4-substituted pyrazole like this compound, halogenation would be directed to the available C3 and C5 positions, potentially requiring more forcing conditions or specific N1-substituents to control selectivity. researchgate.net Dehydroxyhalogenation of corresponding 3/5-hydroxypyrazoles using reagents like phosphorus oxychloride is another established route to obtain 3/5-halopyrazoles. researchgate.net

Electrophilic Fluorination: The introduction of fluorine atoms can significantly alter the biological and chemical properties of a molecule. Electrophilic fluorinating agents, most notably Selectfluor® (F-TEDA-BF4), are widely used for the direct fluorination of aromatic and heterocyclic rings. rsc.orgrsc.org Research has shown that electrophilic fluorination of 3,5-disubstituted pyrazoles with Selectfluor® can produce 4-fluorinated pyrazoles with yields up to 67%. rsc.orgrsc.org In some cases, further fluorination can occur at the same site to yield novel 4,4-difluoro-1H-pyrazole systems. thieme-connect.ded-nb.infoworktribe.com For the this compound core, direct electrophilic fluorination would likely target the C3 or C5 positions, providing access to fluorinated analogues. The reaction's regioselectivity would depend on the electronic effects of the C4-substituent and any group present at the N1 position.

Table 1: Examples of Electrophilic Halogenation on the Pyrazole Ring

Reagent Position of Halogenation Substrate Type Yield (%) Reference
N-Bromosuccinimide (NBS) C4 Pyrazole Excellent researchgate.net
N-Chlorosuccinimide (NCS) C4 Pyrazole Excellent researchgate.net
Iodine/Potassium Carbonate C4 1-Hydroxypyrazole 2-oxides High acs.org
Selectfluor® C4 3,5-Disubstituted pyrazoles up to 67% rsc.orgrsc.org
Selectfluor® C4 3,5-Diarylpyrazoles Not specified worktribe.com

Modern synthetic chemistry offers powerful tools for creating carbon-carbon and carbon-heteroatom bonds, moving beyond classical methods that require pre-functionalized substrates.

C-H Functionalization: Direct C-H functionalization has emerged as a step- and atom-economical strategy for modifying heterocyclic cores. rsc.org This approach avoids the need for pre-installed halogen or organometallic handles. Transition-metal-catalyzed C-H functionalization of pyrazoles allows for the direct installation of aryl, alkyl, and other groups. nih.govrsc.org The regioselectivity is often controlled by a directing group attached to the N1 nitrogen, which steers the catalyst to a specific C-H bond, typically at the C5 position. rsc.org This methodology provides a streamlined path to a diverse range of functionalized pyrazoles from simple starting materials. rsc.orgnih.gov

Cross-Coupling Methodologies: Traditional cross-coupling reactions remain a cornerstone of synthetic chemistry for their reliability and broad scope. These reactions require a halogenated or triflated pyrazole to be coupled with an organometallic partner.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halopyrazole with a boronic acid or ester. It is widely used to form C-C bonds and introduce aryl or heteroaryl substituents. nih.govrsc.org

Stille Coupling: Involves the reaction of a halopyrazole with an organostannane reagent, also catalyzed by palladium.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and a halopyrazole, utilizing a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, allowing for the introduction of various amine functionalities onto the pyrazole ring.

For this compound, these cross-coupling reactions would be performed on its C3 or C5-halogenated derivatives to introduce a wide array of functional groups.

Table 2: Overview of Cross-Coupling Reactions for Pyrazole Functionalization

Reaction Name Reagents Bond Formed Application for Pyrazole Core
Suzuki-Miyaura Halopyrazole + Boronic Acid/Ester C-C (sp2-sp2) Arylation, heteroarylation nih.govrsc.org
Stille Halopyrazole + Organostannane C-C Arylation, vinylation, alkylation
Sonogashira Halopyrazole + Terminal Alkyne C-C (sp2-sp) Alkynylation
Heck Halopyrazole + Alkene C-C (sp2-sp2) Vinylation
Buchwald-Hartwig Halopyrazole + Amine C-N Amination

The synthesis of this compound logically proceeds through key intermediates, primarily 4-hydroxy-1H-pyrazole.

The construction of the pyrazole ring itself is most commonly achieved via the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. mdpi.comnih.gov To obtain a 4-hydroxypyrazole, a suitable β-ketoester, such as ethyl formylacetate or a related derivative, can be reacted with hydrazine hydrate. nih.gov

Once 4-hydroxy-1H-pyrazole is obtained, the 2,2-difluoroethoxy group can be introduced through a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, followed by nucleophilic substitution with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl triflate. The N1-position of the pyrazole may require a protecting group during this step to prevent competing N-alkylation.

Synthetic Route Outline:

Pyrazole Core Formation: Condensation of hydrazine hydrate with a formylacetate derivative to yield 4-hydroxy-1H-pyrazole.

N-Protection (Optional): Introduction of a protecting group (e.g., Boc, Trityl) at the N1 position if necessary to ensure selective O-alkylation.

O-Alkylation: Reaction of the protected or unprotected 4-hydroxypyrazole with a base and a 2,2-difluoroethylating agent.

N-Deprotection (if applicable): Removal of the protecting group to yield the final product, this compound.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.govbenthamdirect.com

Key green strategies applicable to the synthesis of this compound and its precursors include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. Water-based syntheses of pyrazole derivatives have been reported, offering significant environmental benefits. thieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and minimize side reactions. This technique has been successfully applied to the synthesis of various pyrazole derivatives, often under solvent-free conditions. mdpi.commdpi.com

Catalysis: Employing recyclable or heterogeneous catalysts can reduce waste and improve the efficiency of synthetic steps. Various catalysts, including nanocatalysts and solid-supported acids, have been developed for pyrazole synthesis. thieme-connect.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent examples of atom-economical approaches that are frequently used for constructing pyrazole rings. researchgate.net

By integrating these sustainable practices, the synthesis of the pyrazole core and its subsequent derivatization can be made more efficient and environmentally friendly. nih.govresearchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Methods for Pyrazoles

Feature Traditional Methods Green/Sustainable Methods
Solvents Often uses volatile organic compounds (VOCs) like toluene, DMF. Employs water, ethanol, or solvent-free conditions. thieme-connect.com
Energy Source Conventional heating (oil baths). Microwave irradiation, ultrasonic assistance. mdpi.com
Catalysts Often uses stoichiometric, non-recyclable reagents. Uses recyclable heterogeneous catalysts, nanocatalysts, biocatalysts. researchgate.net
Efficiency Can involve multiple steps with purification at each stage. Focus on one-pot, multicomponent reactions to improve atom economy. researchgate.net
Waste Can generate significant amounts of chemical waste. Aims to minimize waste through catalysis and atom-economical reactions. nih.gov

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways for Pyrazole (B372694) Core Construction

The fundamental pyrazole ring system is most commonly synthesized through the Knorr pyrazole synthesis. This versatile reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The mechanism proceeds through a series of well-defined steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate readily undergoes dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered cyclic intermediate.

Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.

The regioselectivity of the Knorr synthesis is a critical aspect, particularly when an unsymmetrical 1,3-dicarbonyl compound is used. The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon.

For the synthesis of a 4-substituted pyrazole, a common precursor is a 2-substituted-1,3-dicarbonyl compound. In the context of preparing the precursor for 4-(2,2-difluoroethoxy)-1H-pyrazole, a potential synthetic route would involve a 1,3-dicarbonyl compound bearing a leaving group at the C2 position, which can later be displaced by the 2,2-difluoroethoxy group.

A plausible reaction pathway for the formation of a generic 4-alkoxypyrazole precursor is outlined below:

StepReactantsIntermediate/ProductMechanism
11,3-Dicarbonyl Compound + HydrazineHydrazoneNucleophilic addition-elimination
2HydrazoneCyclic HemiaminalIntramolecular nucleophilic attack
3Cyclic HemiaminalPyrazoleDehydration and aromatization

Elucidation of Difluoroethoxy Group Incorporation Mechanisms

The introduction of the 2,2-difluoroethoxy group at the 4-position of the pyrazole ring is most plausibly achieved via a nucleophilic substitution reaction on a pre-formed 4-hydroxypyrazole or a 4-halopyrazole intermediate. The Williamson ether synthesis is a classic and highly effective method for forming ethers.

Route 1: From 4-Hydroxypyrazole

This pathway involves the O-alkylation of a 4-hydroxypyrazole intermediate.

Deprotonation: The acidic proton of the hydroxyl group at the 4-position is removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a more nucleophilic pyrazolate anion.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking an electrophilic 2,2-difluoroethyl source, such as 2,2-difluoroethyl tosylate or a similar derivative with a good leaving group. This proceeds via an SN2 mechanism.

The reaction can be represented as:

Step 1 (Deprotonation): 4-Hydroxy-1H-pyrazole + Base → 4-Oxy-1H-pyrazole Anion

Step 2 (Alkylation): 4-Oxy-1H-pyrazole Anion + 2,2-Difluoroethyl-LG → this compound + LG- (where LG is a leaving group)

Route 2: From 4-Halopyrazole

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed, where the nucleophile is the 2,2-difluoroethoxide anion.

Formation of the Nucleophile: 2,2-Difluoroethanol is deprotonated by a strong base to form the corresponding alkoxide.

Nucleophilic Aromatic Substitution: The 2,2-difluoroethoxide attacks the electron-deficient C4 carbon of a 4-halopyrazole (e.g., 4-fluoro- (B1141089) or 4-chloropyrazole). The aromaticity of the pyrazole ring facilitates this substitution. The presence of electron-withdrawing groups on the pyrazole ring can enhance the rate of SNAr reactions.

ReagentRoleKey Considerations
4-HydroxypyrazoleNucleophile precursorAcidity of the hydroxyl proton.
Base (e.g., NaH, K2CO3)Deprotonating agentStrength of the base should be sufficient to deprotonate the hydroxyl group without causing side reactions.
2,2-Difluoroethyl TosylateElectrophileGood leaving group (tosylate) is crucial for an efficient SN2 reaction.
4-HalopyrazoleElectrophileThe nature of the halogen can influence reactivity (F > Cl > Br > I for SNAr).
2,2-DifluoroethanolNucleophile precursorRequires a strong base for deprotonation.

Detailed Analysis of Electrophilic and Nucleophilic Reactivity on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with distinct regions of electrophilicity and nucleophilicity. acs.orgnih.gov

Electrophilic Attack: The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. nih.gov This is due to the electron-donating effect of the two nitrogen atoms. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, all of which will preferentially occur at the C4 position. The presence of the electron-donating 2,2-difluoroethoxy group at C4 would further activate the ring towards electrophilic attack, although the fluorine atoms will have a slight deactivating inductive effect.

Nucleophilic Attack: The C3 and C5 positions are electron-deficient due to the electronegativity of the adjacent nitrogen atoms and are thus the primary sites for nucleophilic attack. nih.gov Nucleophilic aromatic substitution is more likely to occur at these positions, especially if a good leaving group is present.

N-Substitution: The N1 nitrogen of an unsubstituted pyrazole is acidic and can be deprotonated to form a nucleophilic anion, which can then be alkylated or acylated. The N2 nitrogen is basic and can be protonated or react with electrophiles.

The reactivity of this compound can be summarized as follows:

PositionReactivityInfluencing Factors
C3Susceptible to nucleophilic attackPresence of a good leaving group.
C5Susceptible to nucleophilic attackPresence of a good leaving group.
N1-HAcidic, can be deprotonatedThe electron-donating nature of the difluoroethoxy group may slightly decrease the acidity compared to unsubstituted pyrazole.
N2Basic, can be protonated or alkylatedThe electron-donating nature of the difluoroethoxy group may increase the basicity compared to unsubstituted pyrazole.

Influence of Fluorine Substitution on Reaction Kinetics and Thermodynamics

The presence of the two fluorine atoms on the ethoxy substituent has a significant impact on the kinetics and thermodynamics of reactions involving this compound.

Electronic Effects:

Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the adjacent carbon atoms and, to a lesser extent, on the pyrazole ring.

Kinetic Implications: The -I effect of the difluoro moiety can influence the rate of reactions. For electrophilic substitution on the pyrazole ring, while the alkoxy group is generally activating, the fluorine atoms will slightly diminish this activation, potentially slowing down the reaction compared to a non-fluorinated analogue like 4-ethoxypyrazole. For nucleophilic substitution at the ether linkage, the -I effect would stabilize the transition state of a nucleophilic attack on the α-carbon of the ethoxy group, but this is generally not a favorable reaction.

Steric Effects:

The fluorine atoms are relatively small, so the steric hindrance of the 2,2-difluoroethoxy group is not significantly different from an ethoxy group.

Kinetic vs. Thermodynamic Control:

In the synthesis of this compound via the Williamson ether synthesis, the reaction is typically under kinetic control. The use of a strong base and a good leaving group at a moderate temperature favors the irreversible formation of the ether product. Thermodynamic control would require conditions that allow for the reverse reaction to occur, which is generally not the case in this type of synthesis.

The table below summarizes the expected influence of the 2,2-difluoroethoxy group on various reactions compared to a non-fluorinated ethoxy group.

Reaction TypeExpected Kinetic EffectExpected Thermodynamic Effect
Electrophilic Aromatic Substitution (on pyrazole ring)Slightly slower rate of reaction.The stability of the product will be high due to the C-F bonds.
Nucleophilic Attack (at C3/C5)The -I effect might slightly increase the electrophilicity of these positions.Product stability would be influenced by the overall electronics of the substituted pyrazole.
N-Deprotonation (at N1)The -I effect might slightly decrease the acidity, potentially slowing deprotonation.The resulting anion would be slightly less stable.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within 4-(2,2-difluoroethoxy)-1H-pyrazole.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrazole (B372694) ring and the difluoroethoxy group. The pyrazole protons at positions 3 and 5 would likely appear as singlets, with their chemical shifts influenced by the electron-donating nature of the ether oxygen. conicet.gov.archemicalbook.com The methylene (B1212753) protons (-OCH₂-) of the ethoxy group are expected to show a triplet due to coupling with the adjacent geminal fluorine atoms. The methine proton (-CHF₂) will exhibit a characteristic triplet of triplets due to coupling with both the geminal fluorine atoms and the vicinal methylene protons. The N-H proton of the pyrazole ring may appear as a broad singlet. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3 (pyrazole)7.5 - 8.0s-
H-5 (pyrazole)7.5 - 8.0s-
-OCH₂-4.0 - 4.5t³JHF ≈ 14
-CHF₂5.8 - 6.4tt²JHF ≈ 57, ³JHH ≈ 4
N-HVariable, broads-

Note: Predicted values are based on typical ranges for similar functional groups.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing organofluorine compounds. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet by the geminal proton (-CHF₂) and further into a triplet by the vicinal methylene protons (-OCH₂-), resulting in a doublet of triplets. The chemical shift will be in the characteristic range for difluoromethyl groups. nih.govhuji.ac.il

Table 2: Predicted ¹⁹F NMR Data

Fluorine AtomsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CHF₂-120 to -130dt²JFH ≈ 57, ³JFH ≈ 14

Note: Predicted values are based on typical ranges for similar functional groups.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The pyrazole ring carbons will have distinct chemical shifts, with the carbon bearing the ethoxy group (C-4) shifted downfield. The carbon of the methylene group (-OCH₂-) will be influenced by the adjacent oxygen, while the carbon of the difluoromethyl group (-CHF₂) will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. researchgate.netchemicalbook.comspectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)130 - 140
C-4 (pyrazole)145 - 155
C-5 (pyrazole)125 - 135
-OCH₂-65 - 75
-CHF₂110 - 120 (triplet, ¹JCF)

Note: Predicted values are based on typical ranges for similar functional groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential. rsc.orguvic.caoxinst.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the -OCH₂- and -CHF₂ protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded carbon and proton atoms, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations between the pyrazole protons and the carbons of the ethoxy group, confirming the attachment of the side chain to the C-4 position of the pyrazole ring. unifr.ch

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₆F₂N₂O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at the calculated exact mass of 148.0448 g/mol . uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. chemguide.co.uk Expected fragmentation pathways would involve the cleavage of the ether bond and fragmentation of the pyrazole ring. researchgate.netsapub.org

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
148[C₅H₆F₂N₂O]⁺ (Molecular Ion)
119[M - CHO]⁺
97[M - CHF₂]⁺
83[C₄H₃N₂O]⁺ (Pyrazole ring fragment)
68[C₃H₄N₂]⁺ (Pyrazole)
51[CHF₂]⁺

Note: Fragmentation is predicted based on common fragmentation patterns of related structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption bands. derpharmachemica.comresearchgate.net

N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹ would be characteristic of the N-H bond in the pyrazole ring.

C-H Stretch: Aromatic C-H stretching of the pyrazole ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the ethoxy group would be observed between 2850-3000 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the pyrazole ring would be found in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band for the ether C-O linkage is expected in the 1050-1250 cm⁻¹ range.

C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations of the difluoro group would be prominent in the 1000-1100 cm⁻¹ region.

Table 5: Predicted ajor IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretch3100 - 3300 (broad)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=C, C=N stretch1400 - 1600
C-O stretch1050 - 1250
C-F stretch1000 - 1100 (strong)

Note: Predicted values are based on typical ranges for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

For pyrazole derivatives, X-ray crystallography reveals crucial structural information. In the solid state, pyrazoles often form hydrogen-bonded aggregates, with the specific arrangement depending on the substituents on the ring. nih.gov For instance, the analysis of 4-chloro-1H-pyrazole showed it forms a hydrogen-bonded trimeric assembly. nih.gov

Illustrative Crystallographic Data for a Substituted Pyrazole Derivative

The following table represents typical data that would be obtained from a single-crystal X-ray diffraction experiment. Note: This data is illustrative for a generic pyrazole derivative, as specific experimental values for this compound are not publicly available.

ParameterIllustrative Value
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions a = 10.5 Å, b = 7.2 Å, c = 9.8 Å, α = β = γ = 90°
Key Bond Lengths (Å) N-N ≈ 1.34 Å, C-O ≈ 1.36 Å, C-F ≈ 1.35 Å
Key Bond Angles (°) C-N-N ≈ 105°, O-C-C ≈ 109°
Hydrogen Bond (N-H···N) Distance (D···A) ≈ 2.85 Å, Angle (D-H···A) ≈ 170°

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. aip.orgresearchgate.net For 4-(2,2-difluoroethoxy)-1H-pyrazole, DFT calculations can provide a detailed picture of its electronic nature and geometry.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is key to its reactivity. taylorandfrancis.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory, which helps in predicting how a molecule will interact with other species. youtube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For pyrazole (B372694) derivatives, the distribution of electron density is significantly influenced by the substituents on the ring. researchgate.netresearchgate.net In the case of this compound, the electron-withdrawing nature of the difluoroethoxy group at the C4 position is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted pyrazole. This would generally make the molecule less nucleophilic but potentially more susceptible to nucleophilic attack. The lone pairs of the nitrogen atoms in the pyrazole ring are significant contributors to the HOMO. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazoles (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1H-Pyrazole (model)-6.51.27.7
4-Alkoxy-1H-Pyrazole (analog)-6.21.07.2
This compound (predicted)-6.80.87.6

Note: The values for this compound are predictive and based on trends observed in analogous compounds.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the planarity of the pyrazole ring is a key feature, a characteristic that contributes to its aromaticity. rdd.edu.iq

Vibrational Frequency and Spectroscopic Parameter Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com By calculating the vibrational modes of this compound, specific spectral features can be assigned to the stretching and bending of particular bonds. mdpi.com

Key vibrational modes would include the N-H stretch of the pyrazole ring, C-H stretches of the ring and the ethoxy group, C-N and C-C ring stretches, and the characteristic C-F stretches from the difluoroethoxy group. rdd.edu.iqresearchgate.net The calculated frequencies are often scaled to better match experimental data, accounting for the harmonic approximation used in the calculations. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (ring)Stretching~3450
C-H (ring)Stretching~3100
C-H (ethoxy)Stretching~2950
C=C/C=N (ring)Stretching~1500-1600
C-O-CAsymmetric Stretching~1100
C-FStretching~1050-1150

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways, providing insights into reaction mechanisms, activation energies, and the structures of transient intermediates and transition states. acs.org For this compound, this could involve studying its synthesis or its subsequent functionalization. nih.govmdpi.comrsc.org

For instance, the N-alkylation or N-acylation of the pyrazole ring is a common reaction. rdd.edu.iq Theoretical modeling can determine the relative energies of the transition states for reaction at the N1 versus the N2 position, thus predicting the regioselectivity of such reactions. The electronic and steric effects of the 4-(2,2-difluoroethoxy) group would play a crucial role in determining the most favorable reaction pathway.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. eurasianjournals.comnih.gov An MD simulation of this compound in a solvent like water would reveal how the molecule moves and how it forms hydrogen bonds with surrounding water molecules. rdd.edu.iquomustansiriyah.edu.iq

These simulations can illustrate the flexibility of the difluoroethoxy side chain and the stability of the pyrazole ring. mdpi.com The radial distribution functions obtained from MD simulations can provide detailed information about the solvation shell around different parts of the molecule, such as the pyrazole nitrogen atoms and the fluorine atoms of the substituent. uomustansiriyah.edu.iq

Quantitative Structure-Property Relationship (QSPR) Studies in Chemical Space (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors.

These descriptors can include topological indices, quantum chemical parameters (like dipole moment and polarizability), and steric parameters. By comparing the descriptors of this compound with those of a library of other pyrazole derivatives, its properties within the broader chemical space of pyrazoles can be estimated. nih.gov

Role in Advanced Organic Synthesis and Materials Chemistry

4-(2,2-Difluoroethoxy)-1H-pyrazole as a Synthetic Building Block for Complex Molecules

The structure of this compound makes it a versatile building block in organic synthesis. The pyrazole (B372694) core offers multiple reaction sites for functionalization, while the difluoroethoxy group imparts unique electronic properties and stability. Chemists utilize such fluorinated pyrazoles as foundational components to construct more complex molecular architectures. researchgate.netenamine.net

The synthesis of novel pyrazole derivatives is an active area of research, with applications ranging from medicinal chemistry to materials science. nih.govnih.gov The presence of the difluoroethoxy group at the 4-position influences the reactivity of the pyrazole ring, allowing for selective chemical transformations. This makes the compound a valuable precursor for creating libraries of diverse molecules with potential applications in various fields.

Intermediacy in the Synthesis of Agrochemicals and Specialty Chemicals

Fluorinated pyrazole derivatives have a significant footprint in the agrochemical sector, where they are used to develop effective crop protection agents. researchgate.netresearchgate.net

Chemical Precursor in the Development of Crop Protection Agents

The pyrazole scaffold is a key component in a variety of commercial fungicides, herbicides, and insecticides. researchgate.net The compound this compound serves as a crucial intermediate in the synthesis of these agrochemicals. For instance, patent literature describes the synthesis of pyrazole derivatives with herbicidal properties where a halogenated alkoxy group, such as a 2,2-difluoroethoxy group, is a key substituent. google.com

The development of modern fungicides also relies on pyrazole chemistry. For example, Fluoxapiprolin is a potent fungicide used to control oomycete pathogens, demonstrating the efficacy of pyrazole-based compounds in protecting crops. researchgate.net Similarly, other complex pyrazole carboxamides containing difluoromethyl groups are registered for use as fungicides. epa.gov The synthesis of such complex molecules often involves the step-wise functionalization of a core pyrazole structure, for which this compound is a prime starting material.

Table 1: Examples of Agrochemical Classes Based on Pyrazole Scaffolds

Agrochemical ClassMode of Action (Example)Relevance of Fluorination
Herbicides Inhibition of specific plant enzymesEnhances binding affinity and metabolic stability.
Fungicides Inhibition of oxysterol-binding proteinIncreases potency and systemic movement in plants.
Insecticides Disruption of insect nervous systemImproves efficacy and selectivity.

This table provides an overview of agrochemical classes where fluorinated pyrazole derivatives, including those synthesized from this compound, are utilized.

Modification of Chemical Profiles through Fluorine Incorporation

The introduction of fluorine into organic molecules significantly alters their physicochemical properties. The difluoroethoxy group in this compound is a prime example of how fluorination can be used to fine-tune a molecule's characteristics for specific applications.

Incorporating the -OCHF₂ group can lead to:

Increased Lipophilicity: This can enhance the molecule's ability to penetrate biological membranes, a crucial factor for the efficacy of agrochemicals.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes in target organisms and the environment. d-nb.info

Altered Acidity and Basicity: The electron-withdrawing nature of fluorine atoms can influence the pKa of the pyrazole ring's N-H group, affecting its binding interactions with biological targets.

Conformational Changes: The presence of the fluorine atoms can induce specific molecular conformations that may be more favorable for binding to a target enzyme or receptor.

These modifications are critical in the rational design of new agrochemicals, allowing chemists to optimize for potency, selectivity, and environmental persistence. thieme-connect.de

Development of Functional Molecules and Advanced Materials

Beyond agriculture, the unique properties of this compound make it a valuable precursor for the development of advanced materials with novel optical, electronic, and structural properties.

Precursor for Liquid Crystals and Optoelectronic Materials

The pyrazole ring is a suitable scaffold for creating molecules with liquid crystalline properties. Research has shown that 4-aryl-1H-pyrazole derivatives can self-assemble through hydrogen bonding to form columnar liquid crystal phases. rsc.org These materials exhibit luminescence, making them candidates for use in optoelectronic devices.

The synthesis of such materials often involves attaching mesogenic (liquid crystal-forming) units to a central core. By functionalizing this compound, it can be incorporated into larger molecular structures designed to exhibit specific liquid crystalline behaviors. The polarity and rigidity of the pyrazole ring, combined with the properties imparted by the difluoroethoxy group, can influence the thermal range and stability of the resulting mesophases. nih.gov

Table 2: Potential Contributions of the this compound Moiety to Functional Materials

Material TypePotential Role of the Pyrazole MoietyContribution of the Difluoroethoxy Group
Liquid Crystals Core structural unit, hydrogen bonding site for self-assembly. rsc.orgModifies intermolecular interactions and dielectric properties.
Optoelectronic Materials Luminescent core, charge transport facilitator.Enhances thermal stability and influences electronic energy levels.
Polymers Monomer unit for creating microporous structures.Increases chemical resistance and gas sorption selectivity.

This table outlines the prospective roles of the title compound's constituent parts in the development of advanced materials.

Role in Polymer and Polymer Precursor Synthesis

The field of polymer chemistry has seen growing interest in incorporating heterocyclic units to create materials with specialized functions. Pyrazole-based porous organic polymers (POPs) have been synthesized and shown to be effective for applications such as carbon dioxide capture and catalysis. researchgate.net These polymers are valued for their high thermal stability, chemical resistance, and large surface areas.

The compound this compound can serve as a monomer or a precursor to a monomer in the synthesis of such advanced polymers. The two nitrogen atoms of the pyrazole ring provide ideal coordination sites for metal catalysts or can be part of the polymer backbone linkage. For example, pyrazole-linked covalent organic polymers have been synthesized through Schiff base condensation reactions. nih.gov The incorporation of the difluoroethoxy group into the polymer structure would be expected to enhance its chemical stability and potentially modify its surface properties, for example, in applications involving selective gas sorption or separations.

Design and Synthesis of Novel Reagents and Catalysts Utilizing the Pyrazole Scaffold

The pyrazole scaffold is a cornerstone in the design of ligands for catalysis and functional materials due to its versatile coordination properties and the synthetic accessibility of its derivatives. nih.gov The strategic functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, which is crucial for the development of efficient and selective catalysts.

The introduction of a 4-(2,2-difluoroethoxy) group onto the 1H-pyrazole core offers a unique combination of properties that can be exploited in the design of novel reagents and catalysts. The electron-withdrawing nature of the difluoroethoxy group can modulate the electron density of the pyrazole ring, influencing its coordination to metal centers and its participation in catalytic cycles.

Synthesis of Functionalized Pyrazoles as Catalyst Precursors

The development of new reagents and catalysts based on the this compound scaffold would first necessitate synthetic strategies to introduce additional functional groups. These functional groups can serve as anchoring points for metal complexes or as active sites for organocatalysis.

One common approach is the direct functionalization of the pyrazole ring through transition-metal-catalyzed C-H activation. researchgate.net This methodology provides an atom-economical route to introduce aryl, alkyl, or other functional groups at specific positions on the pyrazole ring, although the regioselectivity would need to be carefully controlled in the presence of the 4-(2,2-difluoroethoxy) substituent.

Another key strategy is the N-functionalization of the pyrazole ring. The nitrogen atoms of the pyrazole can be readily alkylated or arylated to introduce a wide variety of substituents. researchgate.net These N-substituents can play a crucial role in tuning the solubility, stability, and catalytic activity of the resulting metal complexes. For instance, the introduction of long alkyl chains or polyether groups could enhance solubility in nonpolar or polar solvents, respectively.

The synthesis of phosphine (B1218219) ligands containing a pyrazole moiety is a particularly promising avenue for the development of novel catalysts. nih.gov Phosphine-functionalized pyrazoles can act as bidentate or polydentate ligands, forming stable complexes with a range of transition metals that are active in various catalytic transformations, such as cross-coupling reactions and polymerization. nih.govrsc.org The synthesis of such ligands often involves the reaction of a lithiated pyrazole derivative with a chlorophosphine.

The table below summarizes general synthetic strategies that could be applied to functionalize this compound for the development of novel reagents and catalysts.

Functionalization Strategy Description Potential Application Illustrative Precursors
N-Alkylation/ArylationIntroduction of substituents at the N1 position of the pyrazole ring. researchgate.netTuning solubility and steric properties of catalysts.Alkyl halides, Aryl halides
C-H FunctionalizationDirect introduction of functional groups at the C3 or C5 positions. researchgate.netCreation of multidentate ligands.Aryl boronic acids, Alkenes
Phosphine Ligand SynthesisIntroduction of phosphine groups, often at the N-substituent or a C-position. nih.govFormation of metal complexes for cross-coupling catalysis.Chlorodiphenylphosphine

Design of Pyrazole-Based Catalysts

The design of catalysts based on the this compound scaffold can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysts:

The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with transition metals. By incorporating the this compound moiety into a multidentate ligand architecture, it is possible to create stable and catalytically active metal complexes. For example, a ligand incorporating two pyrazole units linked by a bridging group can form pincer-type complexes with metals like ruthenium or iridium, which are known to be active in hydrogenation and transfer hydrogenation reactions. nih.gov The electronic effect of the difluoroethoxy group would be transmitted to the metal center, potentially influencing the catalyst's activity and selectivity.

The synthesis of such complexes would typically involve the reaction of the pyrazole-containing ligand with a suitable metal precursor, such as a metal halide or a metal carbonyl complex. rsc.org

Organocatalysts:

While less common than their metal-based counterparts, pyrazole derivatives have also been explored as organocatalysts. The acidic N-H proton of the pyrazole ring can participate in hydrogen bonding interactions, activating substrates in a catalytic cycle. The acidity of this proton in this compound would be enhanced by the electron-withdrawing difluoroethoxy group, potentially making it a more effective hydrogen bond donor in organocatalytic applications.

The table below outlines the potential design of catalysts based on the this compound scaffold.

Catalyst Type Design Principle Potential Catalytic Application Key Structural Feature
Metal-Based CatalystCoordination of a functionalized this compound ligand to a transition metal center.Cross-coupling, Hydrogenation, PolymerizationPyrazole-metal bond
OrganocatalystUtilization of the acidic N-H proton for hydrogen bond-mediated catalysis.Michael additions, Aldol reactionsEnhanced N-H acidity due to the difluoroethoxy group

Future Research Directions and Challenges

Development of Highly Efficient and Atom-Economical Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. tandfonline.comingentaconnect.com For 4-(2,2-difluoroethoxy)-1H-pyrazole, future research will likely focus on creating more sustainable and atom-economical synthetic pathways.

Current syntheses of pyrazole (B372694) derivatives often involve multi-step procedures and the use of hazardous reagents like hydrazine (B178648). google.com While methods like the Knorr synthesis, which involves the condensation of hydrazine with 1,3-dicarbonyl compounds, are traditional, they are not always the most efficient or environmentally benign. numberanalytics.comyoutube.com Modern approaches are increasingly leaning towards greener alternatives, such as microwave-assisted synthesis and the use of eco-friendly solvents like water-ethanol mixtures, which have been shown to accelerate reaction times and improve yields for related pyrazole structures. nih.gov The use of solvent-free reaction conditions, facilitated by reagents like tetrabutylammonium (B224687) bromide, also presents a promising avenue for greener synthesis. tandfonline.com

A significant challenge lies in the introduction of the 2,2-difluoroethoxy group. Research into novel fluorination techniques will be crucial. While electrophilic fluorinating agents like Selectfluor™ have been used for the synthesis of fluorinated pyrazoles, developing more direct and selective methods for introducing the difluoroethoxy moiety is an area ripe for exploration. d-nb.inforesearchgate.networktribe.com One-pot, multi-component reactions, which combine several synthetic steps into a single operation, are highly desirable for their efficiency and reduced waste generation. nih.gov Future work could explore the development of such reactions for the direct synthesis of this compound from simple, readily available starting materials.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

MethodologyAdvantagesDisadvantagesPotential for this compound
Traditional Condensation Well-established, versatileOften requires harsh conditions, may produce byproductsCan be optimized with greener catalysts and solvents.
Microwave-Assisted Synthesis Rapid reaction times, higher yields nih.govRequires specialized equipmentHighly promising for accelerating the synthesis.
Solvent-Free Synthesis Environmentally friendly, simplified workup tandfonline.comMay not be suitable for all substratesA key area for developing sustainable processes.
Multi-Component Reactions High atom economy, operational simplicity nih.govCan be challenging to optimizeThe ultimate goal for an efficient and green synthesis.

Exploration of Novel Chemical Transformations and Reactivity Patterns

Understanding the inherent reactivity of this compound is fundamental to unlocking its synthetic potential. The pyrazole ring itself is an electron-rich heteroaromatic system, with the two nitrogen atoms influencing its chemical behavior. chemicalbook.com The C4 position is generally susceptible to electrophilic attack, while the C3 and C5 positions are more prone to nucleophilic attack. chemicalbook.commdpi.com

The presence of the 2,2-difluoroethoxy group at the C4 position significantly alters the electronic properties of the pyrazole ring. Future research should systematically investigate how this electron-withdrawing group influences the regioselectivity of various chemical reactions. For instance, exploring electrophilic substitution reactions, such as nitration, halogenation, and acylation, will provide a deeper understanding of the deactivating effect of the difluoroethoxy substituent.

Furthermore, the reactivity of the pyrazole anion, formed by deprotonation at the N1 position, towards various electrophiles should be explored. chemicalbook.com This could lead to the synthesis of a wide array of N-substituted derivatives with potentially interesting properties. The development of novel chemical transformations that are specific to the this compound scaffold is another exciting prospect. This could include transition-metal-catalyzed cross-coupling reactions to introduce new functional groups at specific positions on the pyrazole ring. Gold-catalyzed reactions, for example, have shown promise in the synthesis of other fluorinated pyrazoles. nih.govacs.org

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity. eurasianjournals.com For this compound, advanced computational methods can play a crucial role in predicting its behavior and guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule. researchgate.netresearchgate.netaip.org These calculations can provide valuable information about bond lengths, bond angles, and charge distribution, helping to rationalize the observed reactivity. researchgate.net Frontier molecular orbital (HOMO-LUMO) analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Molecular dynamics simulations can be used to study the conformational flexibility of the 2,2-difluoroethoxy group and its interactions with solvent molecules. eurasianjournals.com This information is crucial for understanding its behavior in different chemical environments. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of novel derivatives of this compound. nih.gov By correlating structural features with specific properties, these models can accelerate the discovery of new compounds with desired characteristics, reducing the need for extensive and time-consuming experimental screening. benthamdirect.com

A significant challenge in this area is the accuracy of the computational models. eurasianjournals.com Continued development of more accurate force fields and computational methods is necessary to provide reliable predictions for these complex fluorinated molecules. eurasianjournals.com

Expansion of Non-Biological Applications in Materials Science and Industrial Chemistry

While pyrazole derivatives have been extensively studied for their biological activities, their potential in non-biological applications remains relatively unexplored. numberanalytics.commdpi.com The unique properties imparted by the difluoroethoxy group, such as increased thermal stability and altered electronic characteristics, make this compound an attractive candidate for applications in materials science and industrial chemistry.

The presence of fluorine can enhance properties like thermal stability and hydrophobicity, making fluorinated compounds, including fluorinated ethers, useful in a variety of industrial applications. google.comwikipedia.org Perfluoroethers, for instance, are known for their high stability and are used as lubricants, coolants, and dielectrics. google.comwikipedia.org The incorporation of the this compound moiety into polymers could lead to the development of new materials with enhanced thermal resistance, chemical inertness, and specific optical or electronic properties.

The pyrazole core itself can act as a ligand for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have potential applications in catalysis, gas storage, and separation. The electronic properties of pyrazole derivatives also make them interesting for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.commdpi.com Research into the luminescent properties of N-acyl pyrazole derivatives has already shown their potential in this area. rsc.org

Future research should focus on synthesizing and characterizing polymers and coordination compounds incorporating the this compound unit. Investigating the thermal, mechanical, and electronic properties of these new materials will be crucial for identifying their potential industrial applications.

Table 2: Potential Non-Biological Applications

Application AreaKey Properties of this compoundPotential Benefits
Polymers Thermal stability, chemical resistanceDevelopment of high-performance plastics and coatings.
Coordination Chemistry Ligand-forming abilityCreation of novel catalysts and functional materials. nih.gov
Optoelectronics Tunable electronic propertiesDesign of new materials for displays and sensors. mdpi.com
Industrial Fluids High stability of fluorinated ethers google.comPotential use as specialized lubricants or heat transfer fluids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2-difluoroethoxy)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is typical: (1) introduce the 2,2-difluoroethoxy group via nucleophilic substitution or coupling reactions, and (2) cyclize intermediates using hydrazine derivatives. For fluorination, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) is effective under mild conditions (60–80°C, DMF solvent) . Optimize yields (e.g., 65–75%) by controlling stoichiometry and reaction time .

Q. What safety protocols are critical for handling this compound in the lab?

  • Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact due to potential toxicity . Store in airtight containers at 2–8°C, away from light and moisture . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Techniques :

  • NMR : Confirm regiochemistry via 1^1H and 13^13C NMR (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) .
  • HPLC/MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • XRD : Resolve crystal structure ambiguities (e.g., dihedral angles between aromatic rings) using SHELXL for refinement .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Strategies : Use directing groups (e.g., boronate esters) to control substitution sites. For example, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediates enable Suzuki-Miyaura coupling for selective C–C bond formation . Monitor reaction kinetics via in situ IR to optimize regioselectivity .

Q. What crystallographic parameters are critical for resolving structural ambiguities in pyrazole derivatives?

  • Analysis : Refine X-ray data with SHELXL , focusing on:

  • Planarity : Pyrazole ring deviations (e.g., <0.03 Å ).
  • Intermolecular interactions : Hydrogen bonds (N–H⋯O, C–H⋯F) stabilizing crystal packing .
  • Torsion angles : Dihedral angles between substituents (e.g., 72° between pyrazole and phenyl rings) .

Q. How can biological activity data for pyrazole derivatives be validated against contradictory results?

  • Approach :

  • Dose-response assays : Test antimicrobial activity (e.g., MIC values) across multiple strains to confirm reproducibility .
  • SAR studies : Compare substituent effects (e.g., 2,2-difluoroethoxy vs. trifluoromethyl groups) using molecular docking to identify binding motifs .
  • Control experiments : Rule out solvent/DMSO artifacts in in vitro assays .

Q. What fluorination strategies enhance the stability and bioavailability of pyrazole-based compounds?

  • Innovations :

  • Electrophilic fluorination : Use Selectfluor® for direct C–F bond formation without side reactions .
  • Protective groups : Temporarily mask reactive sites (e.g., amines) during fluorination to prevent decomposition .
  • LogP optimization : Introduce 2,2-difluoroethoxy groups to improve membrane permeability (measured via HPLC logP assays) .

Q. How can decomposition pathways of this compound be analyzed under varying conditions?

  • Methods :

  • Stress testing : Expose to heat (40–80°C), light (UV), and humidity; monitor degradation via LC-MS .
  • Kinetic studies : Use Arrhenius plots to predict shelf-life (e.g., t90 at 25°C) .
  • Mechanistic probes : Identify hydrolysis byproducts (e.g., difluoroethanol) using 19^{19}F NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.